5,8-喹唑啉二酮

描述

Synthesis Analysis

The synthesis of 5,8-quinazolinediones has been achieved through various methods. A notable approach involves the oxidative demethylation of corresponding 5,8-dimethoxy compounds using cerium (IV) ammonium nitrate, as demonstrated in the preparation of 5,8-quinazolinediones among other related compounds (Kubo, Kitahara, Nakahara, & Tanaka, 1992). This method highlights the versatility of oxidative strategies in accessing the quinazolinedione core.

Molecular Structure Analysis

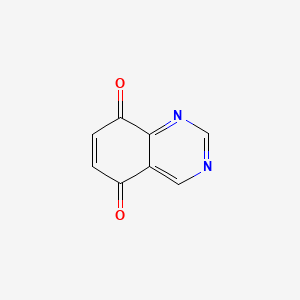

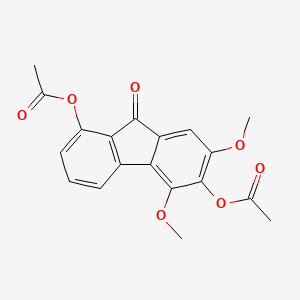

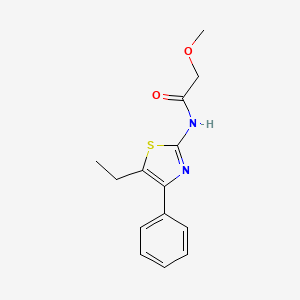

The molecular structure of 5,8-quinazolinediones is characterized by the quinazoline ring system bearing keto groups at the 5 and 8 positions. This structural arrangement imparts unique electronic and steric properties to the molecule, influencing its reactivity and interaction with various chemical agents. The detailed molecular structure is often elucidated through spectral data and, in some cases, confirmed by X-ray crystallography.

Chemical Reactions and Properties

5,8-Quinazolinediones undergo a variety of chemical reactions, including nucleophilic substitutions, dimerizations, and cycloadditions, owing to the reactive keto groups and the nitrogen atoms in the quinazoline ring. For instance, dimerization of 5,8-quinazolinediones has been explored for synthesizing compounds with enhanced antitumor activities, revealing the influence of structural modifications on biological activity (Giorgi-Renault, Renault, Baron, Gebel-Servolles, Delic, Cros, & Paoletti, 1988).

科学研究应用

抗疟活性

5,8-喹唑啉二酮衍生物已被鉴定为有效的抗疟药。 研究表明,某些喹唑啉二酮化合物对恶性疟原虫表现出良好的活性,而恶性疟原虫是导致最致命形式的疟疾的寄生虫 {svg_1}。 抗疟机制通常归因于抑制寄生虫内的必需酶或干扰其DNA合成 {svg_2}。

抗癌特性

喹唑啉二酮以其抗癌活性而著称。 它们已被研究用于其抑制各种癌细胞系增殖的潜力,包括乳腺癌细胞(MCF-7) {svg_3}。 这些化合物诱导细胞凋亡和破坏细胞周期进程的能力使其在开发新的化学治疗药物方面具有价值 {svg_4}。

抗炎和镇痛作用

在药理学领域,5,8-喹唑啉二酮衍生物已被探索用于其抗炎和镇痛特性 {svg_5}。 这些化合物可能作用于炎症途径,可能为治疗慢性炎症性疾病提供一类新的药物 {svg_6}。

抗菌和抗真菌应用

5,8-喹唑啉二酮的骨架已被用来创建具有显着抗菌和抗真菌活性的衍生物。 这些化合物已针对多种病原体(包括念珠菌属和黑曲霉)进行了测试,显示出作为新型抗菌剂的潜力 {svg_7}。

生物化学研究

在生物化学研究中,喹唑啉二酮已被用作比较药物来研究酶(如细菌II型拓扑异构酶)中的水-金属离子桥相互作用 {svg_8}。 该研究有助于更深入地了解耐药机制以及开发更有效的抗菌药物。

药物化学

喹唑啉二酮是药物化学中的一个关键骨架,与多种生物活性相关联。 它们作为药物设计的基石,研究集中在构效关系,以发现针对生物受体的特定结构特征 {svg_9} {svg_10}。

材料科学

在材料科学中,喹唑啉二酮因其独特的杂环结构而备受重视,该结构在合成新材料中具有应用价值。 它们的衍生物用于构建复杂分子结构,具有在各种技术应用中使用的潜力 {svg_11}。

分析化学

喹唑啉二酮在分析化学中也很重要,在分析化学中它们被用于新化合物的结构解析。 傅里叶变换红外光谱 (FT-IR)、核磁共振 (NMR) 和质谱等技术通常依赖喹唑啉二酮衍生物作为分析的标准品或参考品 {svg_12}。

作用机制

Target of Action

5,8-Quinazolinedione, also known as quinazoline-5,8-dione, has been found to target Soluble Epoxide Hydrolase (sEH) . sEH is an enzyme involved in the metabolism of fatty acids and has been implicated in various biological processes, including inflammation and blood pressure regulation .

Mode of Action

It is believed that the compound interacts with the enzyme, potentially inhibiting its activity . This interaction could lead to changes in the metabolism of fatty acids, affecting various biological processes .

Biochemical Pathways

5,8-Quinazolinedione, through its interaction with sEH, may affect the metabolism of fatty acids . This could potentially influence various biochemical pathways, leading to downstream effects such as changes in inflammation and blood pressure regulation . .

Pharmacokinetics

It’s known that the compound has been used in the development of new bioactive compounds, suggesting it may have favorable adme properties .

Result of Action

The molecular and cellular effects of 5,8-Quinazolinedione’s action are likely related to its interaction with sEH. By inhibiting this enzyme, 5,8-Quinazolinedione could potentially alter fatty acid metabolism, leading to changes in biological processes such as inflammation and blood pressure regulation . .

Action Environment

The action, efficacy, and stability of 5,8-Quinazolinedione may be influenced by various environmental factors. For instance, the compound has been found to exhibit good luminescence properties, suggesting it could be used as a fluorescent probe or in biological imaging . This indicates that the compound’s action could be influenced by factors such as light exposure.

安全和危害

未来方向

The developing understanding of quinazoline derivatives and their biological targets presents exciting opportunities for drug discovery. Researchers should continue exploring novel quinazoline compounds, optimizing their pharmacological profiles, and investigating their therapeutic potential .

: Zayed, M. F. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. ChemEngineering, 6(6), 94. DOI: 10.3390/chemengineering6060094

属性

IUPAC Name |

quinazoline-5,8-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2O2/c11-6-1-2-7(12)8-5(6)3-9-4-10-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHJGEZRKXRTIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C2=NC=NC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70947110 | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24271-82-7 | |

| Record name | 5,8-Quinazolinedione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024271827 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinazoline-5,8-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70947110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S,5S)-7-[(1S,2R,3R,4S,6R,8S,8aR)-3,4,6-trihydroxy-2-methyl-8-(2-methylbutanoyloxy)-1,2,3,4,6,7,8,8a-octahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid](/img/structure/B1202686.png)

![5-bromo-3-[[2-(4-cyclohexyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1202692.png)